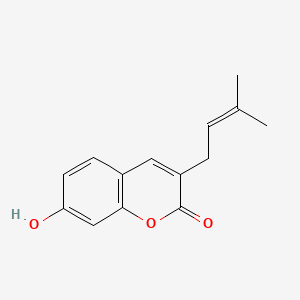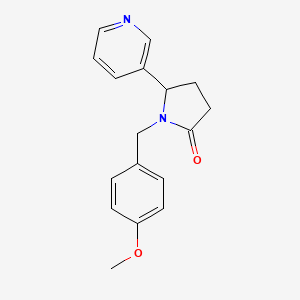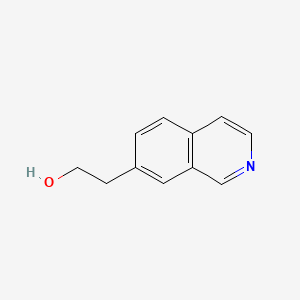
2-(7-Isoquinolinyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(7-Isoquinolinyl)ethanol” is a chemical compound with the molecular formula C11H11NO . It is used in proteomics research .
Synthesis Analysis
The synthesis of isoquinoline and its derivatives has attracted considerable attention due to their wide range of biological activities . Various methods have been developed for the efficient synthesis of isoquinoline and its derivatives . For instance, one method involves the use of phthalimide as the raw material, which proceeds via rearrangement under strong alkaline conditions leading to isoquinoline derivatives .Molecular Structure Analysis
The molecular structure of “2-(7-Isoquinolinyl)ethanol” includes an isoquinoline ring, which is a nitrogen-containing heterocyclic compound .Chemical Reactions Analysis
Isoquinolines demonstrate a wide range of biological activities, which has led to the development of new strategies for the synthesis of isoquinoline derivatives . These strategies include semi-synthesis or total synthesis .科学的研究の応用
Chiral Ligand for Transition Metals : The synthesis of chiral ligands, like 1-(1-Isoquinolinyl)-1-(2-pyridyl)ethanol, a compound structurally related to 2-(7-Isoquinolinyl)ethanol, has been shown to be useful in creating chelating agents for transition metals (Elman & Moberg, 1986).
Influence in Magnetic Field Effects : Research on the effects of magnetic fields on chemical kinetics has involved the study of isoquinoline derivatives, which includes compounds like 2-(7-Isoquinolinyl)ethanol (Steiner & Ulrich, 1989).
Pharmaceutical and Color Industries : Isoquinoline derivatives, including compounds structurally similar to 2-(7-Isoquinolinyl)ethanol, have been used in supercritical ethanol as solvents for important reactions in pharmaceutical and color industries (Takebayashi, Furuya, & Yoda, 2016).
Fluorescence Studies in Biological Applications : The fluorescence properties of N-aryl-2-aminoquinolines, which are related to 2-(7-Isoquinolinyl)ethanol, have been studied for their potential in biological applications (Hisham et al., 2019).
Anti-Cancer Properties : Isoquinoline alkaloids have shown specific cytotoxicity on human cancer cell lines, suggesting potential in developing anti-cancer agents (Ding et al., 2016).
Link to Opiates and Alcoholism : Isoquinoline alkaloids have been studied for their role in alcohol dependence and their potential link to opiates, which could be relevant for compounds like 2-(7-Isoquinolinyl)ethanol (Blum et al., 1978).
Synthesis of Novel Compounds : Research has focused on the efficient construction of complex molecular structures using isoquinoline and related compounds, indicating their utility in synthetic chemistry (Sun et al., 2015).
Bioelectrooxidation of Ethanol : Studies involving pyrroloquinoline quinone (PQQ)-dependent enzymes have explored the bioelectrooxidation of ethanol, which can have implications for biofuel cell applications (Aquino Neto et al., 2015).
Identification in Crude Extracts : High-temperature gas chromatography-mass spectrometry has been used to identify isoquinoline alkaloids, including those related to 2-(7-Isoquinolinyl)ethanol, in crude ethanol extracts of certain plants (Pereira et al., 1999).
将来の方向性
特性
IUPAC Name |
2-isoquinolin-7-ylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-6-4-9-1-2-10-3-5-12-8-11(10)7-9/h1-3,5,7-8,13H,4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJUXJIFTBESER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652618 |
Source


|
| Record name | 2-(Isoquinolin-7-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-Isoquinolinyl)ethanol | |
CAS RN |
1076198-33-8 |
Source


|
| Record name | 7-Isoquinolineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Isoquinolin-7-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2R,3aR,6aR]-1-[(2(R)-2-[[(1R)-1-Ethoxycarbonxyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[6]pyrrole-2-carboxylic Acid, Benzyl Ester](/img/structure/B562133.png)
![[2S,3aR,6aR]-1-[(2(S)-2-[[(1R)-1-Ethoxycarbonxyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[6]pyrrole-2-carboxylic Acid, Benzyl Ester](/img/structure/B562134.png)
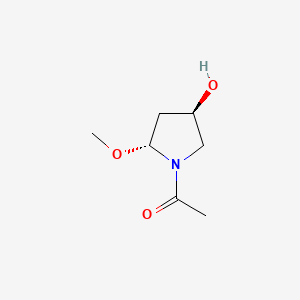

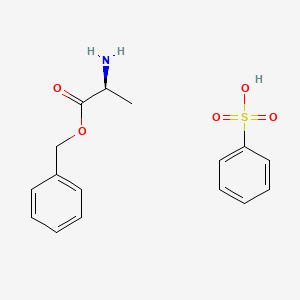
![(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester Hydrochloride Salt](/img/structure/B562139.png)

